2-Amino-6-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Amino-6-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
2-Amino-6-(trifluoromethyl)nicotinonitrile has been utilized in the synthesis of novel Pyrido[2,3-d]pyrimidine derivatives. These compounds have been tested for their antimicrobial activities, showcasing significant antibacterial and antifungal properties (Behalo, 2008).
Inhibitors Identification
Research has explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an enzyme important in cellular regulation. By synthesizing various 2-amino-4,6-disubstituted nicotinonitrile derivatives, certain compounds were found to exhibit significant SIRT1 inhibitory potential, surpassing known inhibitors (Challa et al., 2021).
Corrosion Inhibition
Studies have demonstrated the effectiveness of nicotinonitriles, including derivatives of this compound, as corrosion inhibitors for metals in acidic environments. These inhibitors show high efficiency, mainly acting through adsorption on the metal surface (Singh et al., 2016).
Synthesis of Nicotinonitrile Derivatives
The compound has been used in the synthesis of various nicotinonitrile derivatives, which have shown potential in different fields, including as NLO (Non-Linear Optical) materials. Such applications indicate the versatility of this compound in synthesizing structurally diverse compounds with valuable properties (Raghukumar et al., 2003).
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4(3-11)6(12)13-5/h1-2H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPSSYSUIOLNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652854 | |
Record name | 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026039-34-8 | |
Record name | 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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